molecular formula C15H14N2O2S B246238 1-(3,4-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole

1-(3,4-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B246238
M. Wt: 286.4 g/mol
InChI Key: FNWKGMIQODACKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Dimethylphenyl)sulfonyl]-1H-benzimidazole is a heterocyclic organic compound that features a benzimidazole core substituted with a sulfonyl group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with a suitable sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)sulfonyl]-1H-benzimidazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its anticancer properties.

    5,6-Dimethylbenzimidazole: A precursor in the biosynthesis of vitamin B12.

Uniqueness: 1-[(3,4-Dimethylphenyl)sulfonyl]-1H-benzimidazole is unique due to the presence of the sulfonyl group, which can enhance its solubility and reactivity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its specific biological and chemical properties.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylbenzimidazole

InChI

InChI=1S/C15H14N2O2S/c1-11-7-8-13(9-12(11)2)20(18,19)17-10-16-14-5-3-4-6-15(14)17/h3-10H,1-2H3

InChI Key

FNWKGMIQODACKQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C

Origin of Product

United States

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